molecular formula C13H8F3NO2S B3054645 1-[(4-Nitrophenyl)sulfanyl]-3-(trifluoromethyl)benzene CAS No. 61405-53-6

1-[(4-Nitrophenyl)sulfanyl]-3-(trifluoromethyl)benzene

Cat. No.: B3054645
CAS No.: 61405-53-6
M. Wt: 299.27 g/mol
InChI Key: HYWHMWOLHGMXLY-UHFFFAOYSA-N
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Description

1-[(4-Nitrophenyl)sulfanyl]-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C13H8F3NO2S It features a benzene ring substituted with a nitrophenyl sulfanyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(4-Nitrophenyl)sulfanyl]-3-(trifluoromethyl)benzene can be synthesized through a series of organic reactions. One common method involves the nucleophilic aromatic substitution reaction where a nitrophenyl sulfanyl group is introduced to a trifluoromethylbenzene derivative. The reaction typically requires a strong base such as sodium hydride (NaH) and is conducted in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Nitrophenyl)sulfanyl]-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Tin(II) chloride (SnCl2), hydrochloric acid (HCl)

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

1-[(4-Nitrophenyl)sulfanyl]-3-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(4-Nitrophenyl)sulfanyl]-3-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The nitrophenyl sulfanyl group can undergo redox reactions, potentially affecting cellular redox states and signaling pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, influencing its membrane permeability and bioavailability.

Comparison with Similar Compounds

  • 1-[(4-Nitrophenyl)sulfanyl]-2-(trifluoromethyl)benzene
  • 1-[(4-Nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene
  • 1-[(4-Nitrophenyl)sulfanyl]-3-(difluoromethyl)benzene

Uniqueness: 1-[(4-Nitrophenyl)sulfanyl]-3-(trifluoromethyl)benzene is unique due to the specific positioning of the trifluoromethyl group on the benzene ring, which can significantly influence its chemical reactivity and physical properties. The presence of both nitrophenyl sulfanyl and trifluoromethyl groups provides a distinctive combination of electronic and steric effects, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(4-nitrophenyl)sulfanyl-3-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2S/c14-13(15,16)9-2-1-3-12(8-9)20-11-6-4-10(5-7-11)17(18)19/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWHMWOLHGMXLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395207
Record name 9G-324S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61405-53-6
Record name 9G-324S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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